An In-depth Technical Guide to Ethyl 2-methyl-3,4-pentadienoate: Properties, Reactivity, and Applications
An In-depth Technical Guide to Ethyl 2-methyl-3,4-pentadienoate: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-3,4-pentadienoate is a fascinating and versatile molecule that holds significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed reactivity profile, and established experimental protocols. As a senior application scientist, the aim is to not only present data but to also offer insights into the causality behind its chemical behavior, empowering researchers to effectively utilize this allene ester in their synthetic endeavors.
Ethyl 2-methyl-3,4-pentadienoate, with the chemical formula C₈H₁₂O₂, is a chiral α-allenic ester.[1] Its structure, characterized by the presence of cumulative double bonds (an allene moiety) adjacent to a chiral center and an ester functional group, imparts a unique combination of reactivity and stereochemical complexity. This makes it a valuable building block for the synthesis of complex molecular architectures.
Core Molecular and Physical Characteristics
The fundamental properties of Ethyl 2-methyl-3,4-pentadienoate are summarized in the table below. These parameters are critical for its handling, purification, and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 157.2 °C (predicted), 65 °C @ 18 mmHg | [2][4] |
| Density | 0.922 - 0.928 g/cm³ at 25 °C | [1][4] |
| Refractive Index | 1.446 - 1.452 at 20 °C | [1][4] |
| Solubility | Insoluble in water; soluble in alcohol | [2][3] |
| Flash Point | 43.33 °C (110.00 °F) | [4] |
| Odor | Fruity, with apple and pineapple notes | [2][4] |
Stereochemistry: The presence of a stereocenter at the C2 position means that Ethyl 2-methyl-3,4-pentadienoate exists as a racemic mixture of (R) and (S)-enantiomers unless a stereoselective synthesis is employed.[4]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), a doublet for the methyl group at C2, and complex multiplets for the allenic protons. The proton at C2 would appear as a multiplet due to coupling with the methyl and allenic protons.
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¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon of the ester, the sp-hybridized central carbon of the allene (typically around 200 ppm), and the two sp²-hybridized carbons of the allene. The remaining aliphatic carbons will appear in the upfield region.
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. A strong absorption band characteristic of the cumulative double bonds of the allene moiety is typically observed in the region of 1950-1960 cm⁻¹. The ester carbonyl (C=O) stretching vibration will appear as a strong band around 1735-1750 cm⁻¹.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of this volatile compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z 140. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the carbon-carbon bonds adjacent to the carbonyl and allenic groups.
Chemical Reactivity and Synthetic Utility
The unique structural features of Ethyl 2-methyl-3,4-pentadienoate give rise to a rich and diverse reactivity profile, making it a valuable synthon.
Reactions of the Allene Moiety
The allenic functional group is the primary site of reactivity. Its electron-rich nature makes it susceptible to attack by both electrophiles and nucleophiles, and it readily participates in pericyclic reactions.
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Hydrogenation: The double bonds of the allene can be selectively or fully reduced. Hydrogenation in the presence of a Lindlar catalyst (palladium on calcium carbonate) can lead to the formation of a mixture of ethyl 2-methyl-cis-3-pentenoate and ethyl 2-methyl-4-pentenoate.[3] Using a palladium-on-carbon catalyst can result in complete saturation to yield ethyl 2-methylpentanoate.[3]
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Cycloaddition Reactions: Allenic esters are excellent partners in cycloaddition reactions. For instance, [3+2] cycloadditions with azides, catalyzed by copper(I), can be employed to synthesize substituted triazoles, which are important scaffolds in medicinal chemistry.[2]
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Electrophilic Addition: The electron-rich double bonds of the allene readily undergo addition reactions with various electrophiles. The regioselectivity of the addition is influenced by the electronic nature of the allene and the attacking electrophile.
-
Nucleophilic Addition: The central carbon of the allene is electrophilic and can be attacked by nucleophiles. This reactivity can be harnessed to introduce a variety of functional groups. For example, cysteine-containing peptides have been shown to undergo 1,2-addition to allenes in the presence of gold(I) or silver(I) salts.[2]
Reactivity of the α-Position
The α-hydrogen at the C2 position is acidic due to the electron-withdrawing effect of the adjacent ester group.[4] This allows for the formation of an enolate under basic conditions, which can then participate in a variety of carbon-carbon bond-forming reactions.
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines a general procedure for the selective hydrogenation of Ethyl 2-methyl-3,4-pentadienoate.
Objective: To selectively reduce the allene functionality.
Materials:
-
Ethyl 2-methyl-3,4-pentadienoate
-
Palladium on calcium carbonate (Lindlar's catalyst) or Palladium on carbon (5%)
-
Ethanol (or other inert solvent)
-
Hydrogen gas
-
Reaction vessel equipped with a magnetic stirrer, gas inlet, and pressure gauge
Procedure:
-
In a suitable reaction vessel, dissolve Ethyl 2-methyl-3,4-pentadienoate in an inert solvent such as ethanol. The use of a solvent is optional but can aid in heat dissipation.[3]
-
Add the chosen catalyst (e.g., 5% Pd/CaCO₃ or 5% Pd/C). The catalyst loading can be optimized but is typically in the range of 0.1 to 2 mol%.
-
Seal the reaction vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-20 psig). Higher pressures may lead to over-reduction.[3]
-
Stir the reaction mixture vigorously at a controlled temperature, typically between 10-50 °C. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.[3]
-
Monitor the reaction progress by techniques such as TLC or GC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of celite.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by fractional distillation if necessary to separate the resulting isomers.[3]
Causality Behind Experimental Choices:
-
Catalyst Choice: The choice between Lindlar's catalyst and Pd/C determines the selectivity of the reduction. Lindlar's catalyst is "poisoned" to reduce its activity, favoring the formation of the corresponding alkene, while Pd/C is a more active catalyst that promotes complete saturation to the alkane.
-
Pressure and Temperature Control: Careful control of hydrogen pressure and reaction temperature is crucial to prevent over-reduction and the formation of undesired side products.[3]
Applications in Synthesis
The versatile reactivity of Ethyl 2-methyl-3,4-pentadienoate makes it a valuable precursor in various synthetic applications.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key building block in the synthesis of more complex molecules with potential biological activity.[2][] Its ability to introduce chirality and diverse functionalities is particularly advantageous in drug discovery.
-
Flavor and Fragrance Industry: Due to its characteristic fruity aroma with notes of apple and pineapple, it is used as a flavoring and fragrance ingredient.[2][4][6]
Safety, Handling, and Storage
Safety Precautions:
-
Ethyl 2-methyl-3,4-pentadienoate is a flammable liquid and vapor.[1]
-
It is harmful if swallowed.[4]
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
-
Work in a well-ventilated area or a fume hood.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization.[2][]
-
Keep in a cool, well-ventilated area away from heat, sparks, and open flames.[2][]
Conclusion
Ethyl 2-methyl-3,4-pentadienoate is a molecule with a rich and varied chemical personality. Its unique combination of an allenic system, a chiral center, and an ester functionality provides a powerful platform for the construction of complex and stereochemically defined molecules. This guide has provided a detailed overview of its physical and chemical properties, highlighting its reactivity and providing a practical experimental protocol. A thorough understanding of these characteristics is essential for researchers and scientists to unlock the full synthetic potential of this versatile building block in their pursuit of novel compounds and materials.
Diagrams
Caption: Catalytic hydrogenation pathways of Ethyl 2-methyl-3,4-pentadienoate.
References
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PrepChem.com. Synthesis of ethyl-2-methyl-pentanoate. Available from: [Link].
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The Good Scents Company. berry pentadienoate, 60523-21-9. Available from: [Link].
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PubChem. Ethyl 2-methyl-3,4-pentadienoate. Available from: [Link].
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Bedoukian Research. Ethyl 2-Methyl-3,4-Pentadienoate (510). UL Prospector. Available from: [Link].
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Human Metabolome Database. Showing metabocard for Ethyl 2-methyl-3,4-pentadienoate (HMDB0037196). Available from: [Link].
-
Bedoukian Research. Winter Fruits Bedoukian Ethyl 2-Methyl-3,4-Pentadienoate (510). Available from: [Link].
